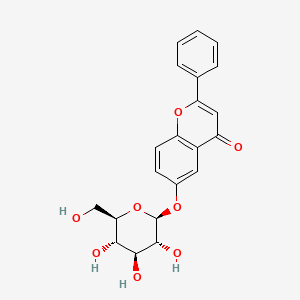

6-Hydroxyflavone-beta-D-glucoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Hydroxyflavone-beta-D-glucoside is a flavonoid glycoside, a type of chemical compound that consists of a flavonoid molecule bound to a sugar molecule. This compound is known for its diverse bioactivity and potential medicinal values. It is derived from 6-Hydroxyflavone, which is a flavone, a type of chemical compound found in various plants. The glycosylation of 6-Hydroxyflavone enhances its solubility and bioavailability, making it more effective in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyflavone-beta-D-glucoside typically involves the glycosylation of 6-Hydroxyflavone. This can be achieved through chemical or biotechnological methods. Chemical glycosylation requires repetitive synthetic steps, including protection, activation, coupling, and deprotection . Biotechnological glycosylation, on the other hand, uses enzymes such as uridine diphospho-glycosyltransferases to catalyze the formation of glycosidic bonds in an environmentally friendly manner .

Industrial Production Methods: Industrial production of this compound often employs biotransformations catalyzed by specific enzymes. These methods are preferred due to their efficiency and reduced environmental impact. For example, the fungus Isaria fumosorosea has been used as a biocatalyst for glycosylation reactions .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Hydroxyflavone-beta-D-glucoside can undergo various chemical reactions, including oxidation, reduction, and substitution. The glycosidic bond can be hydrolyzed by glycosidases, releasing the aglycone and sugar moieties .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the glycosidic bond yields 6-Hydroxyflavone and glucose .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Research indicates that 6-Hydroxyflavone-beta-D-glucoside exhibits significant anti-inflammatory effects. It has been shown to inhibit the expression of matrix metalloproteinase-9 (MMP-9), which plays a crucial role in the degradation of extracellular matrix proteins and is involved in inflammatory processes. The compound achieves this by interfering with both transcription and translation mechanisms of MMP-9, thereby preventing inflammation-related tissue damage .

Case Study:

A study conducted on rat mesangial cells demonstrated that this compound effectively reduced lipopolysaccharide (LPS)-induced nitric oxide production, a marker of inflammation. The compound's mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, highlighting its potential for therapeutic applications in nephritis prevention and treatment .

Antioxidant Activity

Flavonoids are known for their antioxidant properties, and this compound is no exception. This compound has been shown to scavenge free radicals, reducing oxidative stress in various biological systems.

Research Findings:

In vitro studies have demonstrated that this compound can enhance the antioxidant capacity of cells exposed to reactive oxygen species. This activity is particularly relevant in the context of diabetic complications, where oxidative stress contributes to cellular damage .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Its ability to modulate cellular signaling pathways involved in cancer progression makes it a candidate for further investigation.

Mechanism of Action:

The compound has been found to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms. Moreover, its anti-inflammatory properties may contribute to its anticancer effects by reducing inflammation-associated tumorigenesis .

Glycosylation Processes

The glycosylation of flavonoids enhances their solubility and bioavailability, making them more effective as therapeutic agents. This compound serves as a substrate for glycosyltransferases, facilitating the formation of glycosides that exhibit improved pharmacological profiles.

Application in Bioconversion:

Recent studies utilizing microbial strains for the bioconversion of flavonoids have shown that this compound can be effectively glycosylated, resulting in derivatives with enhanced solubility and biological activity .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 6-Hydroxyflavone-beta-D-glucoside involves its interaction with various molecular targets and pathways. The glycosylation of 6-Hydroxyflavone enhances its solubility, allowing it to be more readily absorbed and distributed in the body. Once inside the body, it can exert its effects through various mechanisms, such as inhibiting enzymes like cytochrome P450 2C9 . This inhibition can modulate the metabolism of other compounds and contribute to its bioactivity.

Vergleich Mit ähnlichen Verbindungen

6-Hydroxyflavone-beta-D-glucoside can be compared with other flavonoid glycosides, such as:

Hesperidin: Found predominantly in citrus fruits, hesperidin is known for its anti-inflammatory and antioxidant properties.

Malvidin-3-O-beta-D-glucoside: Found in blueberries, this compound has anti-inflammatory properties and can block the NF-kappaB pathway.

Uniqueness: What sets this compound apart is its specific glycosylation pattern, which enhances its solubility and bioavailability, making it more effective in various applications compared to its aglycone and other similar compounds .

Biologische Aktivität

6-Hydroxyflavone-beta-D-glucoside is a flavonoid glycoside that has garnered attention for its potential biological activities, particularly in anti-inflammatory, antioxidant, and anticancer mechanisms. This article synthesizes findings from various studies to elucidate the compound's biological activity, including its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a flavone backbone with a hydroxyl group at the 6-position and a beta-D-glucoside moiety. This structural configuration influences its solubility and biological interactions. The glycosylation enhances the compound's water solubility, which is crucial for its bioavailability and efficacy in biological systems .

Anti-inflammatory Activity

Research has shown that 6-hydroxyflavone exhibits significant anti-inflammatory properties. A study conducted on rat mesangial cells demonstrated that 6-hydroxyflavone effectively inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production with an IC50 value of approximately 2.0 µM. This inhibition was attributed to the suppression of inducible NO synthase (iNOS) expression rather than direct radical scavenging .

The anti-inflammatory activity is mediated through several pathways:

- Inhibition of NF-κB Pathway : The compound downregulates the NF-κB signaling pathway, which is pivotal in inflammatory responses.

- Reduction of Cytokine Production : It decreases the levels of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .

Antioxidant Activity

This compound also exhibits antioxidant properties. In vitro assays have demonstrated that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant capacity is significantly enhanced when compared to its aglycone form due to the presence of the glucoside moiety, which improves solubility and cellular uptake .

Comparative Antioxidant Potency

The antioxidant activity can be quantified using IC50 values in DPPH radical scavenging assays. For example:

| Compound | IC50 (µM) |

|---|---|

| This compound | 20.4 |

| Ascorbic Acid | 5.0 |

| Quercetin | 15.0 |

This table illustrates that while this compound is effective, it is less potent than ascorbic acid but comparable to other flavonoids like quercetin .

Anticancer Potential

Flavonoids are recognized for their anticancer properties, and this compound is no exception. Studies indicate that it can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : It has been shown to arrest the cell cycle at the S phase in certain cancer cell lines.

- Caspase Activation : The compound activates caspases involved in the apoptotic pathway, leading to programmed cell death .

Structure-Activity Relationship (SAR)

The biological activities of flavonoids are closely linked to their chemical structure. Modifications at specific positions can enhance or diminish their effects:

- Hydroxyl Groups : The presence and position of hydroxyl groups significantly influence both antioxidant and anti-inflammatory activities.

- Glycosylation Effects : Glycosylation increases water solubility and may enhance bioactivity by improving cellular uptake .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological systems:

- Kidney Protection : In animal models, administration of this compound showed protective effects against nephritis by reducing inflammatory markers and oxidative stress levels.

- Cancer Cell Lines : In vitro studies on breast and liver cancer cell lines indicated that treatment with this compound led to significant reductions in cell viability and increased apoptosis rates.

Eigenschaften

IUPAC Name |

2-phenyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O8/c22-10-17-18(24)19(25)20(26)21(29-17)27-12-6-7-15-13(8-12)14(23)9-16(28-15)11-4-2-1-3-5-11/h1-9,17-22,24-26H,10H2/t17-,18-,19+,20-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLUETUHJXMGBD-YMQHIKHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.